{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine, also known as Alagebrium, is a synthetic compound that has been studied for its potential use in treating cardiovascular diseases. It was first synthesized in the 1990s by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This protein plays a crucial role in the immune response and is involved in intracellular signal transduction pathways.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding can inhibit the kinase activity of SYK, leading to a decrease in downstream signaling . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s interaction with the Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in immune response regulation. By inhibiting SYK, the compound can potentially modulate these pathways, affecting the immune response . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Tyrosine-protein kinase SYK. By inhibiting this kinase, the compound can modulate immune response pathways, potentially leading to changes in immune cell activation and function . .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s physiological state and the presence of other drugs
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is that it has been shown to have a good safety profile in animal studies. However, its effectiveness in humans has not yet been established, and more research is needed to determine its potential as a therapeutic agent for cardiovascular diseases.
Direcciones Futuras
There are several areas of future research that could help to further elucidate the potential of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine as a therapeutic agent for cardiovascular diseases. These include:
1. Clinical trials in humans to determine the safety and efficacy of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine in treating hypertension, heart failure, and atherosclerosis.
2. Studies to investigate the long-term effects of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine on cardiovascular outcomes, such as heart attack and stroke.
3. Further exploration of the molecular mechanisms underlying the effects of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine, including its effects on AGE formation and endothelial function.
4. Development of new synthetic analogs of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine that may have improved efficacy and safety profiles.
In conclusion, {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is a synthetic compound that has shown promise as a potential therapeutic agent for cardiovascular diseases. Its ability to inhibit the formation of AGEs and improve endothelial function make it an attractive target for further research. However, more studies are needed to determine its safety and efficacy in humans, and to further elucidate its mechanisms of action.
Métodos De Síntesis
The synthesis of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with 3,4-dimethylaniline to form 4-(3,4-dimethylphenylamino)-2-chloropyrimidine. This intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine to form {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine.
Aplicaciones Científicas De Investigación
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine has been studied extensively for its potential use in treating cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation, all of which are important factors in the development and progression of these diseases.
Propiedades
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-10-5-6-12(9-11(10)2)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMCBDBSAFMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.